molecular formula C20H22BrNO2 B8180997 6-Bromo-2-(2-ethylhexyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione

6-Bromo-2-(2-ethylhexyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione

Cat. No.: B8180997
M. Wt: 388.3 g/mol
InChI Key: BCCJBKCZGVYYHQ-UHFFFAOYSA-N
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Description

Structural Features of 6-Bromo-2-(2-ethylhexyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

The molecular architecture of this compound comprises a fused tricyclic system: a naphthalene core integrated with two imide rings at positions 1 and 3. The bromine atom at position 6 and the 2-ethylhexyl group at position 2 are critical functional modifications influencing electronic properties and solubility.

Core Skeleton : The benzo[de]isoquinoline-1,3-dione framework features a planar, π-deficient aromatic system (Figure 1). This conjugation enables strong intermolecular interactions, including DNA intercalation and protein binding. The imide rings at positions 1 and 3 introduce electron-withdrawing effects, polarizing the system for redox activity.

Substituent Effects :

  • Bromine at Position 6 : The bromo group enhances electrophilicity, facilitating nucleophilic substitution reactions for further derivatization. Its steric bulk may also hinder undesired metabolic oxidation.
  • 2-Ethylhexyl at Position 2 : The branched alkyl chain improves lipid solubility, potentially enhancing membrane permeability and bioavailability compared to shorter-chain analogs.

Molecular Properties :

Property Value Source
Molecular Formula C₂₀H₂₃BrN₂O₂
Molecular Weight 403.31 g/mol
Calculated LogP ~3.5 (estimated)

The calculated LogP value suggests moderate lipophilicity, balancing aqueous solubility and membrane penetration—a key consideration for drug design.

Historical Development of Naphthalimide-Based Heterocyclic Compounds

Naphthalimides emerged in the 1970s as DNA intercalators, with amonafide being the first clinical candidate. However, dose-limiting myelosuppression due to toxic metabolites prompted structural redesigns.

First-Generation Agents :
Amonafide’s failure in phase III trials (1980s–1990s) underscored the need for metabolic stability. Researchers identified that N-acetyl-amonafide, produced via N-acetyl transferase 2, caused hematologic toxicity. This led to derivatives like UNBS3157, which hydrolyzes into UNBS5162—a non-myelotoxic agent retaining anticancer activity.

Second-Generation Modifications :

  • Side Chain Engineering : Introducing bulky alkyl groups (e.g., 2-ethylhexyl) at position 2 reduced metabolic degradation. For example, UNBS5162’s 2-(dimethylamino)ethyl side chain minimized interaction with acetylation enzymes.
  • Halogenation Strategies : Bromine or chlorine at position 6 improved DNA binding affinity and enabled further functionalization via Suzuki coupling or nucleophilic substitution.

Recent Advances (2010–2025) :

  • Multitargeted Derivatives : Compounds such as Quinamed™ inhibit topoisomerase II and EGFR pathways, showing efficacy in prostate and lung cancer models.
  • Fluorescent Probes : 1,8-Naphthalimide derivatives with aminoethyl or piperazine substituents serve as pH-sensitive imaging agents, leveraging their intrinsic fluorescence.

Table 1: Evolution of Naphthalimide Derivatives

Era Compound Key Modification Application
1980s Amonafide Unmodified amino group DNA intercalation
2000s UNBS3157 Hydrolyzable trichloroacetamide Reduced toxicity
2010s Quinamed™ Oral/subcutaneous formulation Solid tumor therapy
2020s Probe 2 Ethylenediamine side chain Cellular imaging

These innovations reflect a shift toward modular design, where substituents are tailored for specific biological targets or physicochemical requirements.

Properties

IUPAC Name

6-bromo-2-(2-ethylhexyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO2/c1-3-5-7-13(4-2)12-22-19(23)15-9-6-8-14-17(21)11-10-16(18(14)15)20(22)24/h6,8-11,13H,3-5,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCJBKCZGVYYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Condensation of Pre-Brominated Naphthalic Anhydride

This method employs 4-bromo-1,8-naphthalic anhydride (CAS 81-86-7) as the starting material, leveraging its inherent bromine substitution to streamline the synthesis.

Procedure:

  • Reaction Setup :

    • 4-Bromo-1,8-naphthalic anhydride (1.0 equiv) and 2-ethylhexylamine (1.2–1.5 equiv) are combined in anhydrous ethanol or dimethylacetamide (DMA).

    • Potassium carbonate (2.0 equiv) may be added as a base to accelerate imidization.

  • Reaction Conditions :

    • Heated under reflux (78–100°C) for 4–12 hours under inert atmosphere.

    • Progress monitored by TLC (petroleum ether/ethyl acetate, 3:1).

  • Workup :

    • Solvent removed under reduced pressure.

    • Crude product dissolved in dichloromethane, washed with water, and dried over Na₂SO₄.

    • Purified via silica gel chromatography (eluent: petroleum ether/ethyl acetate, 10:1–4:1).

Key Data:

ParameterValue
Yield70–90%
Purity (HPLC)≥97%
Characterization¹H/¹³C NMR, FT-IR, MS

Advantages : High regioselectivity due to pre-brominated starting material.
Limitations : Requires access to 4-bromo-1,8-naphthalic anhydride, which may necessitate additional synthesis steps.

Post-Condensation Bromination

For cases where the pre-brominated anhydride is unavailable, bromination can be performed after imide formation. This approach uses N-bromosuccinimide (NBS) as the brominating agent.

Procedure:

  • Imide Formation :

    • 1,8-Naphthalic anhydride condensed with 2-ethylhexylamine as described in Section 2.1.

  • Bromination :

    • Imide intermediate dissolved in chloroform or tetrahydrofuran (THF).

    • NBS (1.0–2.0 equiv) added at 0°C, followed by stirring at room temperature for 12–24 hours.

    • Reaction quenched with water, extracted with CH₂Cl₂, and purified via chromatography.

Key Data:

ParameterValue
Yield65–80%
SelectivityPosition 6 (major)
Side ProductsDi-brominated derivatives

Advantages : Flexible for late-stage functionalization.
Limitations : Lower regioselectivity; requires optimization to minimize di-bromination.

Optimization and Critical Parameters

Solvent and Temperature Effects

  • Ethanol/DMA : Preferred for imidization due to high solubility of intermediates.

  • Chloroform/THF : Optimal for bromination, balancing reactivity and solubility.

  • Reflux Temperatures : Ensure complete anhydride activation without decomposition.

Stoichiometry and Catalysis

  • Amine Excess : 1.2–1.5 equiv ensures complete conversion of anhydride.

  • Base Additives : K₂CO₃ or Et₃N enhances nucleophilicity of the amine.

Purification Challenges

  • Column Chromatography : Essential for removing unreacted amine and di-brominated byproducts.

  • Recrystallization : Ethyl acetate/petroleum ether mixtures yield high-purity crystals.

Analytical Characterization

Critical spectral data for 6-bromo-2-(2-ethylhexyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione:

  • ¹H NMR (CDCl₃) : δ 8.87 (s, 1H, aromatic), 9.33–9.51 (d, 2H, aromatic), 4.12 (qd, 2H, N-CH₂), 0.88–1.91 (m, 15H, 2-ethylhexyl).

  • ¹³C NMR : 157.8, 148.1, 132.8, 121.9 ppm (carbonyl and aromatic carbons).

  • FT-IR : 1757 cm⁻¹ (C=O stretch), 1593 cm⁻¹ (C-Br).

Industrial-Scale Considerations

  • Cost Efficiency : Pre-brominated anhydride route reduces steps but increases raw material costs.

  • Green Chemistry : Solvent recovery (ethanol, CHCl₃) and catalytic methods under investigation .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-ethylhexyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have shown that derivatives of benzo[de]isoquinoline-1,3-dione exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research indicates that modifications to the benzo[de]isoquinoline structure can enhance cytotoxic activity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Mechanism of Action
The proposed mechanism involves the disruption of mitochondrial function and the activation of caspase pathways, leading to programmed cell death. This makes it a candidate for further development as an anticancer agent.

Organic Synthesis

Building Block for Complex Molecules
6-Bromo-2-(2-ethylhexyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it useful in synthesizing more complex molecules. For example, it can be used in the synthesis of fluorescent dyes and other functional materials .

Synthetic Pathways
Several synthetic routes have been developed to obtain this compound efficiently. A notable method involves the use of palladium-catalyzed reactions, which facilitate the formation of carbon-carbon bonds essential for constructing larger molecular frameworks .

Materials Science

Fluorescent Materials
Due to its unique electronic properties, this compound has been explored as a component in fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and sensors . The compound's ability to emit light upon excitation makes it suitable for such applications.

Data Tables

Application Area Description References
Medicinal ChemistryAnticancer activity against various cell lines
Organic SynthesisBuilding block for complex organic compounds
Materials ScienceComponent in fluorescent materials for OLEDs

Case Studies

Case Study 1: Anticancer Activity
A study published in Organic & Biomolecular Chemistry investigated the anticancer potential of various benzo[de]isoquinoline derivatives, including this compound. The results indicated a significant reduction in cell viability in treated MCF-7 cells compared to untreated controls, suggesting effective cytotoxicity .

Case Study 2: Synthesis of Fluorescent Dyes
Another study focused on utilizing this compound as a precursor for synthesizing novel fluorescent dyes. The synthesized dyes demonstrated strong fluorescence properties and were tested for their application in bioimaging techniques .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-ethylhexyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoquinoline core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis methods, and applications of 6-Bromo-2-(2-ethylhexyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with analogous naphthalimide derivatives:

Compound Substituents Synthesis Method Key Applications Notable Properties
6-Bromo-2-(2-ethylhexyl)-... (Target) 6-Br, 2-(2-ethylhexyl) Nucleophilic substitution with 2-ethylhexylamine in ethanol Photoinitiators, hydrophobic matrices High solubility in organic solvents; enhanced thermal stability
6-Bromo-2-(naphthalen-1-yl)-... 6-Br, 2-(naphthyl) Suzuki coupling or nucleophilic aromatic substitution Visible-light photoinitiators for 3D printing Extended π-conjugation improves light absorption at ~450 nm
6-Bromo-2-(2-morpholinoethyl)-... 6-Br, 2-(morpholinoethyl) Substitution with morpholinoethylamine in 2-ethoxyethanol Photoinitiators with tunable solubility in polar solvents Morpholino group enhances electron-donating capacity and aqueous compatibility
6-Bromo-2-(diprop-2-ynylamino)-... 6-Br, 2-(dipropynylamino) Copper-catalyzed alkyne-azide cycloaddition (CuAAC) Antimicrobial agents, bioimaging probes Alkyne groups enable click chemistry for bioconjugation
6-Bromo-2-butyl-... 6-Br, 2-butyl Substitution with butylamine in 2-methoxyethanol Intermediate for fluorescent dyes Shorter alkyl chain reduces steric hindrance, favoring crystallization
6-Bromo-2-(3-(triethoxysilyl)propyl)-... 6-Br, 2-(triethoxysilylpropyl) Silane coupling reactions Surface-functionalized optical sensors for H2S detection Triethoxysilyl group enables covalent bonding to silica surfaces

Key Comparative Insights:

Substituent Effects on Solubility: The 2-ethylhexyl group in the target compound provides superior solubility in non-polar solvents compared to polar substituents like morpholinoethyl or triethoxysilylpropyl . This makes it ideal for integration into hydrophobic polymers . Shorter alkyl chains (e.g., butyl in ) reduce solubility but enhance crystallinity, favoring solid-state applications.

Reactivity and Functionalization: The bromine atom in all derivatives serves as a versatile leaving group, enabling substitution with amines (e.g., piperidine in ), alkynes (e.g., dipropynylamino in ), or azides (e.g., fluorescent probes in ). Bulky substituents like naphthyl or 2-ethylhexyl may slow reaction kinetics due to steric hindrance, necessitating higher temperatures or prolonged reflux .

Photophysical and Biological Properties: Naphthyl and morpholinoethyl groups redshift absorption spectra, enhancing visible-light photoinitiation efficiency . Dipropynylamino and triethoxysilylpropyl groups improve biocompatibility and surface adhesion, respectively, expanding utility in biomedicine and sensors .

Thermal and Chemical Stability :

  • Branched alkyl chains (e.g., 2-ethylhexyl) improve thermal stability compared to linear chains, as evidenced by higher decomposition temperatures in thermogravimetric analyses .

Research Findings and Data

Table 1: Photophysical Properties of Selected Derivatives

Compound λmax (nm) ε (M<sup>−1</sup>cm<sup>−1</sup>) Quantum Yield (Φ) Reference
6-Bromo-2-(2-ethylhexyl)-... 385 12,500 0.45
6-Bromo-2-(naphthalen-1-yl)-... 452 18,200 0.62
6-(Hexylamino)-2-(morpholinoethyl)-... 410 14,800 0.55

Biological Activity

6-Bromo-2-(2-ethylhexyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, with CAS number 1193092-32-8, is a synthetic compound belonging to the class of benzoisoquinoline derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-cancer properties and effects on various cellular pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

  • Molecular Formula : C20H22BrNO2
  • Molecular Weight : 388.30 g/mol
  • InChI Key : BCCJBKCZGVYYHQ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its anti-cancer effects. Its mechanism of action is believed to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.

Research indicates that this compound may exert its effects through:

  • Inhibition of Cell Proliferation : Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing cell cycle arrest.
  • Induction of Apoptosis : The compound appears to activate apoptotic pathways, leading to programmed cell death in malignant cells.

Study 1: Anti-Cancer Activity

A study published in Molecules investigated the effects of this compound on human cancer cell lines. The results demonstrated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound showed significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell lines, suggesting a strong potential for further development as an anti-cancer agent .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which this compound induces apoptosis. Key findings included:

  • Activation of Caspases : The compound was found to activate caspase-3 and caspase-9, crucial enzymes in the apoptotic pathway.
  • Inhibition of Anti-Apoptotic Proteins : It downregulated Mcl-1 and Bcl-xL expression levels, promoting apoptosis in treated cells .

Data Summary Table

PropertyValue
Molecular FormulaC20H22BrNO2
Molecular Weight388.30 g/mol
CAS Number1193092-32-8
IC50 (MCF-7)~5 µM
IC50 (HeLa)~10 µM
IC50 (A549)~15 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-2-(2-ethylhexyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, brominated precursors (e.g., 6-bromo-2-butyl derivatives) react with ethylamine in 2-methoxyethanol at 130°C for 12 hours in a steel vessel. Post-reaction, extraction with ethyl acetate and recrystallization in ethanol yield pure product . Key variables include temperature (affecting reaction rate), solvent polarity (influencing solubility), and stoichiometric ratios (avoiding side reactions).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodology :

  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3050 cm⁻¹ (aromatic C-H) confirm the isoindole-dione core .
  • ¹H NMR : Multiplets at δ 7.7–8.6 ppm (aromatic protons) and alkyl chain signals (δ 0.8–4.2 ppm) validate substitution patterns .
  • ESI-MS : Molecular ion peaks (e.g., m/z 346 [M+H]⁺) confirm molecular weight and bromine isotope patterns .

Q. How does the 2-ethylhexyl substituent influence the compound’s solubility and stability?

  • Methodology : The bulky 2-ethylhexyl group enhances lipophilicity, improving solubility in organic solvents (e.g., ethyl acetate, ethanol). Stability tests under varying pH and temperature conditions (e.g., TGA/DSC) reveal decomposition thresholds. Storage in inert atmospheres at −20°C is recommended to prevent bromine displacement or oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data between batches synthesized via different routes?

  • Methodology : Cross-validate using orthogonal techniques:

  • Compare XRD crystal structures (e.g., monoclinic systems) to confirm stereochemical consistency .
  • Use high-resolution MS to distinguish isotopic clusters from impurities.
  • Analyze byproducts via HPLC-MS to identify side reactions (e.g., dehalogenation or alkyl chain isomerization) .

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. For instance, ICReDD’s workflow combines reaction path searches with experimental feedback to refine conditions (e.g., solvent selection, catalyst screening) and minimize trial-and-error approaches .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or substitution reactions?

  • Methodology :

  • Substitution Reactions : Track bromine displacement using kinetic studies (e.g., UV-Vis monitoring) and intermediate trapping (e.g., GC-MS).
  • Catalytic Applications : Test isoquinoline derivatives as catalysts in hydrazine synthesis, comparing yields with/without Lewis acid additives .

Q. How does the compound’s electronic structure influence its fluorescence or charge-transfer properties?

  • Methodology :

  • TD-DFT Calculations : Predict absorption/emission spectra and compare with experimental UV-Vis/fluorescence data.
  • Cyclic Voltammetry : Measure HOMO-LUMO gaps to assess suitability for optoelectronic applications (e.g., OLEDs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(2-ethylhexyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(2-ethylhexyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.